2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Overview
Description
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe. The compound’s structure includes a benzoxadiazole ring, which is responsible for its fluorescence, and a hydroxyethyl group that enhances its solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 2-aminoethanol with 4-chloro-7-nitro-2,1,3-benzoxadiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is 2-[2-Aminoethyl-(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
Substitution: The products vary depending on the substituent introduced, such as 2-[2-Alkoxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
Scientific Research Applications
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging techniques to visualize cellular processes and track the movement of molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The fluorescent properties of 2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol are due to the presence of the benzoxadiazole ring, which absorbs light at specific wavelengths and emits fluorescence. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, allowing it to bind to specific sites and act as a probe. The fluorescence intensity changes in response to the local environment, providing valuable information about molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol
- 2-Deoxy-2-[7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2NBDG)
Uniqueness
2-[2-Hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct fluorescent properties. Compared to similar compounds, it offers enhanced solubility and stability, making it suitable for a wider range of applications in scientific research and industrial processes .
Properties
IUPAC Name |
2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)8-2-1-7-9(12-19-11-7)10(8)14(17)18/h1-2,15-16H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCXSSFSDYZJMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1N(CCO)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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